![molecular formula C11H8N2O3 B6318521 2-Hydroxy-3-(3-nitrophenyl)pyridine, 95% CAS No. 143074-73-1](/img/structure/B6318521.png)
2-Hydroxy-3-(3-nitrophenyl)pyridine, 95%
Overview
Description
2-Hydroxy-3-(3-nitrophenyl)pyridine, also known as 2-hydroxy-3-nitropyridine, is an organic compound with the molecular formula C7H6N2O3. It is a colorless to pale yellow solid that is soluble in water and polar organic solvents. It is used in scientific research and in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-Hydroxy-3-(3-nitrophenyl)pyridine is used in scientific research as a reagent for the synthesis of other organic compounds. It can be used to synthesize a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals.
Mechanism of Action
2-Hydroxy-3-(3-nitrophenyl)pyridine functions as an electrophile in organic reactions. It reacts with nucleophiles to form a variety of organic compounds. The reaction is initiated by the nucleophile attacking the electrophilic carbon atom of the 2-Hydroxy-3-(3-nitrophenyl)pyridine, 95%(3-nitrophenyl)pyridine molecule. This results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-nitrophenyl)pyridine has not been studied for its biochemical or physiological effects. Therefore, its potential effects on the body are unknown.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-(3-nitrophenyl)pyridine has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available from chemical suppliers. It also has a low melting point, making it easy to handle and store. However, it is also highly flammable and should be handled with caution.
Future Directions
In the future, 2-Hydroxy-3-(3-nitrophenyl)pyridine, 95%(3-nitrophenyl)pyridine could be used to synthesize a variety of pharmaceuticals and other organic compounds. It could also be used to study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of this compound in the fields of medicine and biochemistry.
Synthesis Methods
2-Hydroxy-3-(3-nitrophenyl)pyridine can be synthesized by the nitration of 2-Hydroxy-3-(3-nitrophenyl)pyridine, 95%phenylpyridine. This is accomplished by reacting the pyridine with nitric acid and sulfuric acid at a temperature of approximately 80-90°C. The reaction produces 2-Hydroxy-3-(3-nitrophenyl)pyridine, 95%(3-nitrophenyl)pyridine and nitrobenzene as byproducts.
properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-10(5-2-6-12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIWPYWNNVNOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439261 | |
Record name | MolPort-015-144-647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(3-nitrophenyl)pyridine | |
CAS RN |
143074-73-1 | |
Record name | 3-(3-Nitrophenyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143074-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MolPort-015-144-647 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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